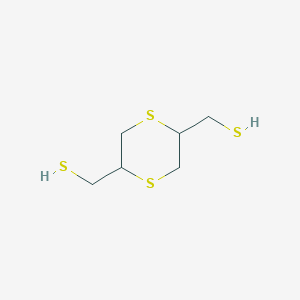

1,4-Dithiane-2,5-dimethanethiol

Übersicht

Beschreibung

1,4-Dithiane-2,5-dimethanethiol is a sulfur-containing organic compound that serves as a versatile synthon in the synthesis of various heterocyclic compounds. It is characterized by its unique structure, which includes a dithiane ring—a six-membered ring with two sulfur atoms—and two methanethiol groups attached to it. This compound is particularly interesting due to its electrophilic and nucleophilic centers, which allow it to participate in a wide range of chemical reactions, making it a valuable building block in organic and medicinal chemistry .

Synthesis Analysis

The synthesis of 1,4-dithiane derivatives and related compounds has been explored in several studies. For instance, the synthesis of 1,2-dithiolene ligands and their transition metal complexes has been reported, demonstrating the controlled ring opening of 1,3-dithiole-2-one derivatives . Additionally, the synthesis of 1,4-dithiane-2,5-diol, a stable dimer of α-mercaptoacetaldehyde, has been highlighted as an attractive platform for the preparation of sulfur-containing molecules . The synthesis of various dithiane derivatives, such as bis(dimesitylmethylene)-1,3-dithietane and related compounds, has been achieved through the reaction of dimesityl ketene with phosphorus pentasulfide and pyridine .

Molecular Structure Analysis

The molecular structure of dithiane derivatives has been elucidated using X-ray crystallography. For example, the crystal structure of 1,5-dithioniabicyclo[3.3.0]octane bis(trifluoromethanesulfonate) has been determined, revealing strong S···O interactions between cations and anions and a distorted chair-chair conformation of the eight-membered ring . Similarly, the structures of bis(dimesitylmethylene)-1,3-dithietane and related compounds have been characterized, showing a propeller conformation for the dimesitylmethylene moieties and a twist-boat conformation for the tetrathiane ring .

Chemical Reactions Analysis

1,4-Dithiane-2,5-dimethanethiol and its derivatives undergo a variety of chemical reactions. The compound has been used as a source for the in situ generation of 2-mercaptoacetaldehyde, which is widely utilized in the construction of sulfur-containing heterocyclic compounds such as thiophenes and thiazoles . The reactivity of 1,4-dithianes has been compared to other synthetic building blocks, highlighting their potential in the assembly of complex molecular architectures . Additionally, the chemistry of 1,4-dithiins, which share structural similarities with 1,4-dithianes, has been reviewed, emphasizing their versatile reactions with both electrophiles and nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dithiane derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the effect of substituents on the structure, stability, and π-dimerization of dithienylpyrrole radical cations has been studied, revealing that certain substituents can significantly enhance the stability of the radical cations . The crystal structures, spectra, and redox properties of dinitro and quinodimethane derivatives of terthiophene have also been analyzed, providing insights into their potential as both electron and hole carriers . These studies contribute to a deeper understanding of the properties of sulfur-containing heterocycles and their applications in various fields.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Sulfur-containing Heterocycles

- Field: Organic Chemistry

- Application: 1,4-Dithiane-2,5-diol (1,4-DTD) is used as a versatile and efficient synthon in synthetic heterocycle procedures . It’s used in the synthesis of functionalized amino-thiophenes, tetrahydro-thiophenes, thiazolidine-2-thiones, 5,6-dihydro-1,4,2-oxathiazin-6-ols and other related five- and six-membered sulfur-containing heterocycles derivatives .

- Method: The chemical structure of 1,4-DTD contains one group that acts as an electrophile and another that acts as a nucleophile, permitting its use in various synthetic heterocycle procedures .

- Results: The use of such heterocycles in subsequent reactions allows obtaining various bioactive compounds including the antiretroviral lamivudine .

-

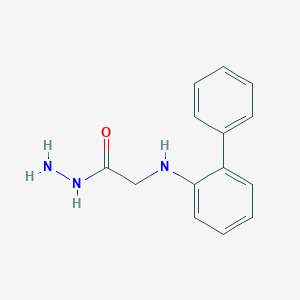

Synthesis of Functionalized 1,3,4-Benzothiadiazepine Derivatives

- Field: Organic Chemistry

- Application: 1,4-Dithiane-2,5-diol reacts with 2-sulfanylbenzohydrazide to afford 2-(sulfanylmethyl)-1,3,4-benzothiadiazepin-5(2H)-one .

- Method: The reaction of 1,4-dithiane-2,5-diol with 2 equiv of 2-sulfanylbenzohydrazide in methanol in the presence of a catalytic amount of sodium hydroxide at 25°C .

- Results: The cyclic benzothiadiazepine structure of the compound was confirmed by 1H and 13C NMR spectra .

-

Synthesis of Aliphatic Random Copolyester

- Field: Polymer Chemistry

- Application: 1,4-Dithiane-2,5-diol is used as a monomer in the synthesis of new aliphatic Poly (1,4-dithiane-2,5-diol dodecanedioate-co-1,12 dodecane diol dodecanedioate) PDDD random copolyester .

- Method: The synthesis and characterization of PDDD random copolyester is done using 1,4-dithiane-2,5-diol as a versatile monomer .

- Results: The aim of this research work is to establish the biological properties of the synthesized material for potential biomedical applications .

-

Synthesis of Optical Material

-

Food Additive as Flavoring Agent

-

Biocontrol Agent Against Plant Pathogen

-

Adhesive Production

-

Production of Polymerisable Compositions and Antireflective Coatings

- Field: Material Science

- Application: 1,4-Dithiane-2,5-diol is used in producing polymerisable compositions and antireflective coatings .

- Method: The specific method of application is not detailed in the source .

- Results: The use of 1,4-Dithiane-2,5-diol results in the production of polymerisable compositions and antireflective coatings .

-

Synthesis of Thiophene Derivative and 1,4 Thienodiazepine-2,5-diones

- Field: Organic Chemistry

- Application: 1,4-Dithiane-2,5-diol was used in the synthesis of thiophene derivative and 1,4 Thienodiazepine-2,5-diones which exhibited promising antagonistic activity against p53-Mdm2 interaction .

- Method: The specific method of application is not detailed in the source .

- Results: The synthesized compounds showed promising antagonistic activity against p53-Mdm2 interaction .

Safety And Hazards

Zukünftige Richtungen

1,4-Dithiane-2,5-dimethanethiol is a cheap, commercially available source for in situ generation of mercaptoacetaldehyde . It is useful for the preparation of sulfur-containing heterocycles, such as thiophenes and 1,3-thiazoles, which are important in natural products and in medicinal chemistry . It continues to be a pillar of organic synthesis as a result of its broad application in organic and medicinal chemistry .

Eigenschaften

IUPAC Name |

[5-(sulfanylmethyl)-1,4-dithian-2-yl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYTVZAYDAIHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SCC(S1)CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464734 | |

| Record name | 1,4-Dithiane-2,5-dimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dithiane-2,5-dimethanethiol | |

CAS RN |

136122-15-1 | |

| Record name | 2,5-Bis(mercaptomethyl)-1,4-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136122-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimercaptomethyl-1,4-dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136122151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dithiane-2,5-dimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimercaptomethyl-1,4-dithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)